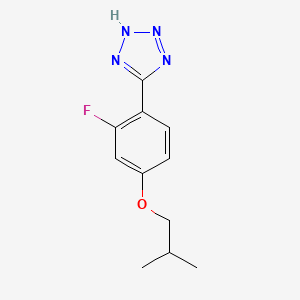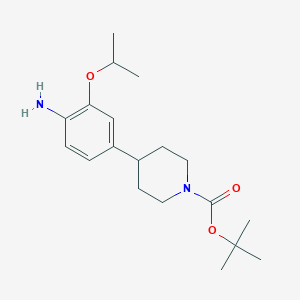
5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole typically involves the following steps:
Nitration: The starting material, 2-fluoro-4-isobutoxybenzene, undergoes nitration to introduce a nitro group at the desired position on the phenyl ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The amino group reacts with sodium azide under acidic conditions to form the tetrazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products:
Oxidation: Oxidized derivatives such as nitroso, nitro, or oxo compounds.
Reduction: Reduced forms like amines or other nitrogen-containing heterocycles.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in various chemical reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine:
Pharmaceuticals: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor antagonists.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or receptor-ligand interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Electronics: It can be used in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro and isobutoxy groups can enhance its binding affinity and selectivity, while the tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets effectively.
Vergleich Mit ähnlichen Verbindungen
- 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole
- 5-(2-Fluoro-4-ethoxyphenyl)-1H-tetrazole
- 5-(2-Fluoro-4-propoxyphenyl)-1H-tetrazole
Comparison:
- Structural Differences: The main difference lies in the substituent on the phenyl ring. While 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole has an isobutoxy group, the similar compounds have methoxy, ethoxy, or propoxy groups.
- Chemical Properties: These structural differences can lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The different substituents can also affect the compound’s biological activity, influencing its binding affinity, selectivity, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
5-[2-fluoro-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c1-7(2)6-17-8-3-4-9(10(12)5-8)11-13-15-16-14-11/h3-5,7H,6H2,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNDMUZPBKHUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8148629.png)
![2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B8148637.png)






![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)



![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)

